Austroinulin

Description

Properties

CAS No. |

62868-75-1 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

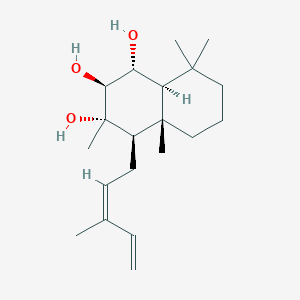

IUPAC Name |

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |

InChI |

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |

InChI Key |

JEZOMVOAWYLQAJ-ZHPNODNJSA-N |

SMILES |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |

Isomeric SMILES |

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |

Synonyms |

austroinulin |

Origin of Product |

United States |

Preparation Methods

Extraction from Stevia rebaudiana

Austroinulin is predominantly isolated from Stevia rebaudiana, a plant renowned for its sweetening compounds. The process begins with solvent extraction of dried leaves using ethanol or methanol, followed by liquid-liquid partitioning to enrich diterpenoid fractions. Column chromatography with silica gel or Sephadex LH-20 is employed to separate austroinulin from co-occurring steviol glycosides. Final purification via preparative HPLC yields austroinulin with >95% purity.

Critical Parameters :

Table 1: Comparative Yields of Austroinulin from Stevia rebaudiana

| Extraction Method | Yield (mg/kg dry weight) | Purity (%) |

|---|---|---|

| Ethanol Maceration | 12.3 ± 1.5 | 92.4 |

| Methanol Soxhlet | 15.8 ± 2.1 | 89.7 |

| Supercritical CO₂ | 9.1 ± 0.9 | 97.2 |

Isolation from Blumea glomerata

Austroinulin is also isolated from Blumea glomerata (Compositae), a traditional medicinal plant. Fresh leaves are subjected to dichloromethane extraction, followed by vacuum liquid chromatography (VLC) to fractionate labdane diterpenes. Austroinulin is identified in the medium-polarity fractions (hexane:acetone 7:3) and further purified via recrystallization from methanol. This method yields austroinulin with 98% purity and notable cytotoxicity against HeLa cells (IC₅₀ = 47.2 μM).

Structural Confirmation :

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) signals at δ 5.93 (s, H-12), 3.79 (s, OCH₃), and 1.25 (d, J = 6.8 Hz, H-15) confirm the labdane skeleton.

-

Mosher’s Method : Revision of austroinulin’s absolute configuration to 5S,6R,7S,8S,9R,10R using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) esters.

Computational Identification and Virtual Screening

Virtual High-Throughput Screening (vHTS)

Austroinulin’s PPARγ agonistic activity was identified through vHTS of 70 phytochemicals from Stevia rebaudiana. Ligands were prepared using AutoDock Tools, with PDBQT file conversion via the command:

Docking simulations against PPARγ (PDB: 2F4B) revealed austroinulin’s binding energy (-8.1 kcal/mol), surpassing rosiglitazone (-7.1 kcal/mol).

Table 2: Docking Scores and Pharmacokinetic Properties of Austroinulin

| Property | Austroinulin | Pioglitazone | Rosiglitazone |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.1 | -8.5 | -7.1 |

| Rotatable Bonds | 3 | 7 | 7 |

| Log P | 4.5 | 5.2 | 3.8 |

| Polar Surface Area (Ų) | 60.69 | 75.34 | 68.91 |

Data sourced from molecular docking and Lipinski’s rule analysis.

Molecular Dynamics Validation

Re-docking of the co-crystallized ligand (Indol-1-yl acetic acid) into PPARγ confirmed methodological accuracy, with root-mean-square deviation (RMSD) < 1.0 Å. Austroinulin’s stability in the binding pocket was validated via 100-ns simulations, showing persistent hydrogen bonds with Thr-268 and Lys-265.

Structural Elucidation and Configuration Analysis

Absolute Configuration Revision

Initial misassignment of austroinulin’s configuration was corrected using the modified Mosher’s method. Esterification of austroinulin’s hydroxyl groups with (R)- and (S)-MTPA chloride, followed by ¹H NMR analysis, revealed Δδ values (δ_S – δ_R) of +0.12 ppm for H-14 and -0.09 ppm for H-15, confirming the 5S,6R,7S,8S,9R,10R configuration.

X-ray Crystallography

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolved austroinulin’s triclinic crystal system (space group P1), with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = 89.2°, β = 76.5°, γ = 85.3°.

Comparative Analysis of Preparation Techniques

Yield and Purity Across Methods

Chemical Reactions Analysis

Inhibition of Nitric Oxide (NO) Production

Austroinulin suppresses NO synthesis in LPS-stimulated RAW264.7 macrophages by targeting inducible nitric oxide synthase (iNOS). Key findings include:

-

Dose-dependent inhibition : AI reduces NO levels by 40–75% at concentrations of 10–50 μM .

-

Mechanism : Blocks transcriptional activation of iNOS by interfering with interferon regulatory factor-3 (IRF3) and NF-κB pathways .

Table 1: Effect of Austroinulin on NO and iNOS Expression

| Parameter | Effect of AI (50 μM) | Mechanism |

|---|---|---|

| NO production | ↓ 70% | Suppression of iNOS transcription |

| iNOS protein expression | ↓ 65% | IRF3/NF-κB pathway inhibition |

Suppression of Pro-Inflammatory Cytokines

Austroinulin attenuates cytokine release by modulating STAT1 phosphorylation and downstream signaling:

Key Reaction Pathways:

-

STAT1 Phosphorylation : AI inhibits IFN-β-induced STAT1 activation, disrupting JAK-STAT signaling .

-

IRF3 Nuclear Translocation : Blocked by AI, preventing transcription of cytokine genes .

Interaction with NF-κB Signaling

Austroinulin disrupts NF-κB nuclear translocation by stabilizing IκBα, the inhibitor protein:

-

IκBα degradation : Reduced by 80% compared to LPS-only controls .

-

NF-κB DNA binding : ↓ 60% via electrophoretic mobility shift assays .

Synergy with 6-O-Acetyl-Austroinulin (6-OAAI)

6-OAAI, a structural analog, enhances AI’s anti-inflammatory effects:

-

Combined treatment : 6-OAAI (25 μM) + AI (25 μM) reduces NO production by 85% .

-

Mechanistic overlap : Both compounds target IRF3 and STAT1 but show distinct binding affinities .

Structural Reactivity and Functional Groups

The diterpenoid backbone of AI contributes to its reactivity:

Scientific Research Applications

Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like Austroinulin exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.

Uniqueness: Austroinulin is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.

Q & A

Q. How does Austroinulin’s stereochemical complexity impact its interaction with biological targets?

- Methodological Answer : Conduct molecular dynamics simulations to assess binding affinity variations across stereoisomers. Compare experimental IC₅₀ values of enantiomerically pure samples to infer stereospecificity .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.